2,6-Diisopropylphenyl acetate
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Overview
Description
Acetic acid 2,6-diisopropyl-phenyl ester is an organic compound belonging to the ester family Esters are characterized by their pleasant fragrances and are commonly used in the production of perfumes and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2,6-diisopropyl-phenyl ester can be achieved through several methods. One common approach is the esterification reaction, where acetic acid reacts with 2,6-diisopropylphenol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion.
Another method involves the Mitsunobu reaction, which is a powerful tool for ester synthesis. In this reaction, 2,6-diisopropylphenol is treated with acetic acid in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction proceeds under mild conditions and is known for its high yield and stereoselectivity .
Industrial Production Methods
Industrial production of acetic acid 2,6-diisopropyl-phenyl ester often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the esterification of acetic acid with 2,6-diisopropylphenol, followed by purification steps such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid 2,6-diisopropyl-phenyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Different esters or amides depending on the nucleophile used.
Scientific Research Applications
Acetic acid 2,6-diisopropyl-phenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of acetic acid 2,6-diisopropyl-phenyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esters are often hydrolyzed by esterases to produce the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s biological activity and metabolism .
Comparison with Similar Compounds
Similar Compounds
Acetic acid phenyl ester: Similar in structure but lacks the isopropyl groups, resulting in different chemical and physical properties.
Acetic acid 2,6-dimethyl-phenyl ester: Similar ester but with methyl groups instead of isopropyl groups, leading to variations in reactivity and applications.
Uniqueness
Acetic acid 2,6-diisopropyl-phenyl ester is unique due to the presence of the bulky isopropyl groups, which can influence its steric properties and reactivity. This uniqueness makes it valuable in specific applications where steric hindrance plays a crucial role, such as in selective synthesis and catalysis.
Properties
Molecular Formula |
C14H20O2 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
[2,6-di(propan-2-yl)phenyl] acetate |
InChI |
InChI=1S/C14H20O2/c1-9(2)12-7-6-8-13(10(3)4)14(12)16-11(5)15/h6-10H,1-5H3 |
InChI Key |
UVYYQAXNOURFPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)C |
Origin of Product |
United States |
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